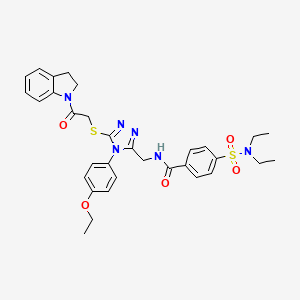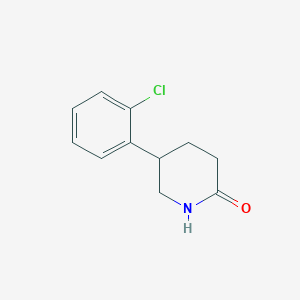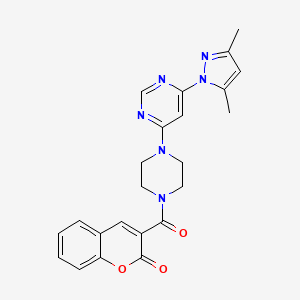![molecular formula C14H11N3 B2488870 2-[cyano(1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile CAS No. 127667-29-2](/img/structure/B2488870.png)
2-[cyano(1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-[cyano(1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile" is related to a class of compounds that involve pyrrole rings, cyanide groups, and aromatic systems. These elements are foundational in organic chemistry and medicinal chemistry due to their diverse chemical properties and reactions.
Synthesis Analysis
The synthesis of related pyrrole and cyanide-containing compounds often involves reactions like dehydration of aldoximes or cycloaddition processes. For instance, Misra et al. (2007) developed an efficient route for regioselective synthesis of 2,3,4-substituted pyrroles, allowing precise control over the introduction of various functional groups, including cyano and methyl groups, into the pyrrole ring via 1,3-dipolar cycloaddition reactions with activated methylene isocyanides (Misra, Panda, Ila, & Junjappa, 2007).
Molecular Structure Analysis
X-ray crystallography is a common technique used to elucidate the molecular structure of complex organic molecules. George et al. (1998) demonstrated the structural determination of related compounds, highlighting the importance of molecular packing and intermolecular interactions, such as hydrogen bonding, in defining the structural characteristics of these molecules (George, Das, Ashokan, Rath, & George, 1998).
Chemical Reactions and Properties
Reactive methylene compounds play a significant role in the chemical reactions of pyrrole and cyano-containing molecules. O'Callaghan et al. (1995) explored the reactions of 2-(2-amino-3-cyano-4H-[1]benzopyran-4-yl)propane-1,3-dinitrile with such compounds, leading to the synthesis of various heterocyclic derivatives, illustrating the versatility of cyano and pyrrole functional groups in synthetic organic chemistry (O'Callaghan, McMurry, & O’Brien, 1995).
Physical Properties Analysis
The physical properties of compounds like "this compound" can be inferred from related studies. Factors such as solubility, melting point, and crystalline structure are influenced by the molecular configuration, functional groups, and intermolecular forces present in these compounds. Detailed analysis requires specific experimental data on the compound .
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, of pyrrole and cyano-containing compounds are diverse. Studies such as those by Franck-Neumann et al. (1992) and Wiest, Poethig, & Bach (2016) have explored the cycloaddition reactions and regioselective functionalization of similar molecules, highlighting the role of the pyrrole ring as a directing group in ortho-functionalization processes (Franck-Neumann, Miesch, Gries, & Irngartinger, 1992); (Wiest, Poethig, & Bach, 2016).
科学的研究の応用
Synthesis and Crystal Structures
Research has developed various methods for synthesizing cyano and carbonitrile derivatives, with a focus on their crystal structures. For instance, a study on the synthesis and crystallography of certain benzamide derivatives, including similar cyano compounds, revealed their potential in colorimetric sensing of fluoride ions due to their structural characteristics (Younes et al., 2020). Another investigation detailed the synthesis and luminescent properties of co-crystals based on bispyridyl-substituted α,β-unsaturated ketones, showcasing the impact of structure on luminescence (Li et al., 2015).
Colorimetric Sensing and Luminescence
The solid-state properties and interactions in solutions of synthesized compounds indicate their utility in colorimetric sensing. For example, benzamide derivatives containing a specific phenyl group demonstrated significant color changes in the presence of fluoride anions, highlighting their application in naked-eye detection of such ions in solutions through a deprotonation-enhanced intramolecular charge transfer mechanism (Younes et al., 2020). Additionally, the synthesis and study of novel co-crystals have expanded understanding of the luminescent properties and potential applications in crystal engineering, aiming to create crystals with unique luminescent characteristics (Li et al., 2015).
Chemical Reactions and Labeling
Research also encompasses the development of methods for labeling and synthesis of related compounds. For instance, a convenient method for 14C-labeling of a pyrrole-carboxamide derivative was reported, indicating advancements in the synthesis of labeled compounds for further scientific studies (Saemian & Shirvani, 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
特性
IUPAC Name |
2-[cyano-(1-methylpyrrol-2-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c1-17-8-4-7-14(17)13(10-16)12-6-3-2-5-11(12)9-15/h2-8,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYHARWMUZXTQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(C#N)C2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclopropyl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2488788.png)
![N-(2-fluorobenzyl)-N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2488790.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methoxybenzamide](/img/structure/B2488792.png)

![3-amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2488794.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2488796.png)
![(2R,3R,4S,5S,6R)-2-[[17-[5-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2488797.png)


![9,9-Difluoro-1-oxa-4-azaspiro[5.5]undecane;hydrochloride](/img/structure/B2488804.png)

![4-[(Dimethylsulfamoyl)methyl]benzoic acid](/img/structure/B2488808.png)